Product packaging for Isoquinolin-1-yl(phenyl)methanol(Cat. No.:CAS No. 10175-00-5)

Isoquinolin-1-yl(phenyl)methanol

Cat. No.: B420216
CAS No.: 10175-00-5
M. Wt: 235.28g/mol
InChI Key: XTNQTRGVYBQXLK-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) Core Structures in Organic Synthesis and Heterocyclic Chemistry

The isoquinoline framework, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. slideshare.netnumberanalytics.com Its unique structural and electronic properties make it a versatile scaffold in the synthesis of a wide array of organic molecules. fiveable.mersc.org Isoquinoline and its derivatives are not merely laboratory curiosities; they are ubiquitous in nature, forming the structural basis for many alkaloids and other biologically active compounds. fiveable.menih.govsolubilityofthings.com

The significance of the isoquinoline core can be attributed to several key factors:

Structural Diversity and Therapeutic Importance: Isoquinoline-based small molecules are a challenging yet rewarding target for organic synthesis due to their vast structural diversity and proven therapeutic applications. rsc.orgnih.govresearchgate.net

Privileged Scaffold in Medicinal Chemistry: The isoquinoline nucleus is considered a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets. rsc.orgnih.gov This has led to the development of numerous isoquinoline-containing drugs with a broad spectrum of activities, including anticancer, antimicrobial, and neuroprotective effects. solubilityofthings.comnumberanalytics.com

Reactivity and Functionalization: The isoquinoline ring system can undergo a variety of chemical reactions, such as electrophilic aromatic substitution and nucleophilic addition, allowing for the introduction of diverse functional groups at various positions. fiveable.me This adaptability is crucial for fine-tuning the biological activity and physicochemical properties of isoquinoline derivatives. rsc.org

Role in Asymmetric Synthesis: Chiral isoquinoline derivatives, particularly those with a stereogenic center at the C-1 position, are valuable ligands in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds. nih.gov

Academic Relevance of Aryl Methanol (B129727) Subunits

Aryl methanols, which feature a hydroxyl-bearing carbon atom attached to an aromatic ring, are fundamental building blocks in organic chemistry. Their academic relevance stems from their versatile reactivity and their presence in numerous biologically active molecules and important intermediates. nih.gov

Key aspects of the academic relevance of aryl methanol subunits include:

Synthetic Intermediates: Aryl methanols are readily accessible and can be transformed into a wide range of other functional groups. For example, they can be oxidized to aldehydes and ketones or converted to aryl halides. rsc.org They also serve as precursors for the synthesis of more complex molecules, including pharmaceuticals and natural products. researchgate.net

Biologically Active Cores: The diarylmethanol core, a prominent feature in many aryl methanol derivatives, is found in several biologically active compounds. nih.gov

Catalytic Asymmetric Synthesis: The development of methods for the catalytic enantioselective synthesis of aryl methanols has been a significant area of research. nih.gov This is crucial for producing chiral drugs and other biologically active molecules with high enantiomeric purity.

Probing Reaction Mechanisms: The study of reactions involving aryl methanols, such as their photochemistry, provides valuable insights into fundamental reaction mechanisms, including the partitioning between radical and ionic pathways. acs.org

Research Landscape of Isoquinolin-1-yl(phenyl)methanol and Related Scaffolds

The convergence of the isoquinoline core and the aryl methanol subunit in this compound creates a molecule with significant potential in various areas of chemical research. Research on this compound and its derivatives has explored their synthesis, chemical reactivity, and potential applications.

Synthesis: The synthesis of this compound has been reported in the literature, with NMR spectral data confirming its structure. rsc.org For instance, one reported synthesis yielded the compound as a white solid with an 85% yield. rsc.org The synthesis of related structures, such as isoquinolin-1-yl(diphenyl)methanol (B14736345), has also been documented. ontosight.ai

Chemical Properties and Reactivity: The chemical structure of this compound, with its isoquinoline ring and phenylmethanol moiety, imparts a unique set of properties. The isoquinoline nitrogen can participate in nucleophilic substitution reactions, while the alcohol functional group can undergo oxidation to form corresponding carbonyl compounds or acids, and esterification with carboxylic acids. smolecule.com The molecular formula of this compound is C₁₆H₁₃NO. nih.gov

Research Applications: Compounds with structures similar to this compound have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai For example, isoquinolin-1-yl(diphenyl)methanol has been studied for its effects on cell growth and its interaction with enzymes and receptors, highlighting its potential as a lead molecule in drug discovery. ontosight.ai Furthermore, derivatives of 3-phenyl-isoquinolin-1(2H)-one have been shown to be selective inhibitors of the enzyme PARP-1, which is implicated in cancer and other diseases. google.com

Data on Selected Isoquinolin-1-yl(aryl)methanol Derivatives:

Compound NameMolecular FormulaYieldPhysical State
This compoundC₁₆H₁₃NO85%White Solid
isoquinolin-1-yl(4-methoxyphenyl)methanolC₁₇H₁₅NO₂83%White Solid
isoquinolin-1-yl(o-tolyl)methanolC₁₇H₁₅NO83%White Solid
isoquinolin-1-yl(diphenyl)methanolC₂₂H₁₇NO--

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B420216 Isoquinolin-1-yl(phenyl)methanol CAS No. 10175-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinolin-1-yl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-16(13-7-2-1-3-8-13)15-14-9-5-4-6-12(14)10-11-17-15/h1-11,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNQTRGVYBQXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies for Isoquinolin 1 Yl Phenyl Methanol and Analogous Structures

Established Synthetic Pathways to Isoquinoline (B145761) Derivatives

The foundational step in synthesizing the target molecule is the construction of the isoquinoline ring system. Several classical cyclization reactions have been established for this purpose.

Three primary methods have historically been employed for the synthesis of the isoquinoline nucleus: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. nih.govnumberanalytics.com

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates using a dehydrating agent under acidic conditions to yield 3,4-dihydroisoquinolines. organicreactions.orgslideshare.netwikipedia.org These intermediates can then be oxidized to form the aromatic isoquinoline ring. The reaction is typically carried out in refluxing acidic conditions with reagents like phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), or tin(IV) chloride (SnCl₄). wikipedia.orgorganic-chemistry.org The mechanism is believed to proceed through a nitrilium ion intermediate. slideshare.netwikipedia.org

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, catalyzed by acid, to produce a tetrahydroisoquinoline. name-reaction.comorganicreactions.orgwikipedia.org The resulting tetrahydroisoquinoline can be subsequently oxidized to the fully aromatic isoquinoline. The reaction is considered a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion. wikipedia.orgquimicaorganica.org Milder conditions can be used for electron-rich aromatic rings, while harsher conditions are often necessary for less nucleophilic systems. wikipedia.org

Pomeranz-Fritsch Reaction: This method synthesizes isoquinoline through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. organicreactions.orgwikipedia.orgthermofisher.com The reaction is typically carried out in two stages, with the final step involving ring closure and aromatization in the presence of a strong acid like sulfuric acid. numberanalytics.comwikipedia.org Modifications to this reaction, such as the Schlittler-Müller modification, allow for the synthesis of C-1 substituted isoquinolines. nih.govthermofisher.com

Table 1: Comparison of Classical Isoquinoline Synthesis Reactions

Reaction Starting Materials Key Reagents/Conditions Product
Bischler-Napieralski β-arylethylamide POCl₃, P₂O₅, refluxing acid 3,4-Dihydroisoquinoline
Pictet-Spengler β-arylethylamine, Aldehyde/Ketone Acid catalyst (e.g., HCl, TFA) Tetrahydroisoquinoline
Pomeranz-Fritsch Benzaldehyde, 2,2-Dialkoxyethylamine Strong acid (e.g., H₂SO₄) Isoquinoline

Once the isoquinoline nucleus is formed, the next critical step is the introduction of a substituent at the C-1 position, which is the attachment point for the phenylmethanol group. The C-1 position of isoquinoline is electrophilic and susceptible to nucleophilic attack. nih.gov

Reissert Reaction: This is a well-established method for the functionalization of the C-1 position of isoquinolines. wikipedia.org The isoquinoline is treated with an acid chloride and a cyanide source (like potassium cyanide) to form an N-acyl-1,2-dihydroisoquinoline-1-carbonitrile, known as a Reissert compound. wikipedia.orgresearchgate.net This intermediate can then undergo various transformations. The cyano group can be hydrolyzed to a carboxylic acid or the Reissert anion can react with electrophiles, such as aldehydes, to introduce a new substituent at the C-1 position. researchgate.netacs.org

Minisci Reaction: This radical-based reaction allows for the direct C-H functionalization of electron-deficient heteroarenes like isoquinoline. nih.gov By generating alkyl or acyl radicals in the presence of a protonated isoquinoline, addition can occur preferentially at the C-1 position. nih.govresearchgate.net Modern variations of this reaction can be initiated by photoredox catalysis, offering milder conditions. nih.govrsc.org

Direct Arylation and Alkylation: Other methods involve the direct coupling of organometallic reagents or other precursors to the C-1 position, often facilitated by a transition metal catalyst. These modern approaches are discussed in more detail in the following section.

Modern Approaches to Isoquinolin-1-yl(phenyl)methanol Synthesis

Modern synthetic chemistry often employs transition-metal catalysts to achieve high efficiency and selectivity in forming C-C bonds. These methods are central to the direct synthesis of this compound and its analogs.

The formation of the desired aryl methanol (B129727) can be achieved through the coupling of a C-1 functionalized isoquinoline with a benzaldehyde derivative or by constructing the isoquinoline ring with the C-1 substituent already in place. Transition metals like palladium and copper are pivotal in these transformations. researchgate.netchim.it

Palladium catalysis is a powerful tool for C-C bond formation and C-H functionalization. rsc.orgacs.org In the context of isoquinoline synthesis, palladium catalysts can be used for:

Cross-Coupling Reactions: Palladium catalysts, such as those based on Pd(OAc)₂ with phosphine (B1218219) ligands like PPh₃ or XantPhos, are highly effective for coupling reactions. mdpi.com For instance, a 1-haloisoquinoline can undergo a Suzuki coupling with a phenylboronic acid derivative or a Sonogashira coupling with a terminal alkyne, which can then be further manipulated to form the methanol group. nih.govnih.gov

C-H Activation/Annulation: Palladium can catalyze the direct C-H activation of a benzamide (B126) and its subsequent annulation with an alkyne or allene (B1206475) to construct the isoquinoline skeleton with a substituent at the C-4 position. mdpi.com While this doesn't directly yield a C-1 substituted product, it showcases the power of Pd-catalysis in building the core structure. A plausible mechanism involves the formation of a palladacycle intermediate, followed by insertion of the unsaturated partner and reductive elimination. mdpi.com

Table 2: Examples of Palladium-Catalyzed Reactions for Isoquinoline Functionalization

Reaction Type Isoquinoline Precursor Coupling Partner Catalyst/Ligand Product Type
Aminocarbonylation 1-Iodoisoquinoline Various amines, CO Pd(OAc)₂ / XantPhos Isoquinoline-1-carboxamide
Suzuki Coupling 1,3-Dichloroisoquinoline 3- or 4-Formylphenyl boronic acid Pd(PPh₃)₄ 1,3-Bis(formylphenyl)isoquinoline
C-H Annulation N-Methoxy benzamide 2,3-Allenoic acid ester Pd(CH₃CN)₂Cl₂ 3,4-Dihydroisoquinolin-1(2H)-one

Copper catalysts offer a cost-effective and efficient alternative for various coupling reactions. chim.itnih.gov Their applications in this field include:

C-H Functionalization: Copper salts can mediate the oxidative functionalization of C(sp³)–H bonds. For example, a copper-mediated reaction between isoquinoline and a methylarene can lead to the formation of an N-benzylisoquinolin-1(2H)-one. acs.org This demonstrates copper's ability to facilitate the coupling of isoquinoline with benzylic C-H bonds.

Annulation Reactions: Copper-catalyzed annulation of ketones with 2-halobenzamides provides a direct route to functionalized isoquinolin-1(2H)-ones. nih.gov Similarly, copper(II) acetate (B1210297) can catalyze the C(sp³)-H functionalization of β-diketones with 2-bromobenzaldehyde (B122850) oximes, leading to isoquinoline N-oxides after intramolecular cyclization. researchgate.netresearchgate.net These methods build the isoquinoline ring system with inherent functionality that can be a precursor to the desired methanol group.

Organocatalytic Methods in the Synthesis of Isoquinolinyl Alcohols

Organocatalysis offers a metal-free alternative for the synthesis of chiral molecules, including isoquinolinyl alcohols. These methods often rely on the use of small organic molecules to catalyze reactions, avoiding the potential toxicity and cost associated with metal catalysts.

One notable organocatalytic approach is the Staudinger–aza-Wittig reaction, which has been employed for the atroposelective synthesis of a broad range of isoquinoline atropisomers. researchgate.net This method utilizes a chiral phosphine catalyst to control the stereochemistry of the products with high enantioselectivity. researchgate.net The reaction proceeds under mild conditions and allows for the diversification of aryl isoquinolines. researchgate.net

Furthermore, the enantioselective reduction of prochiral ketones to optically active secondary alcohols is a fundamental transformation in organic synthesis. researchgate.net This approach can be applied to the synthesis of chiral isoquinolinyl alcohols from the corresponding ketones. While specific examples for this compound are not detailed, the general principle is well-established. Another relevant strategy involves the generation of ortho-quinone methides (o-QMs) in situ from ortho-hydroxybenzylic ethers under Lewis acid conditions, which can then undergo catalytic asymmetric reactions. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for isoquinoline derivatives, aiming to reduce waste, use less hazardous substances, and improve energy efficiency.

Performing reactions without a solvent or in an environmentally benign solvent is a key aspect of green chemistry. A catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates from the corresponding ureas and alcohols has been developed, showcasing an environmentally friendly technique. researchgate.net Similarly, a one-pot, three-component reaction between isoquinoline, dialkyl acetylenedicarboxylates, and N-phenylcarbamates proceeds under solvent-free conditions. researchgate.net These examples highlight the potential for developing solvent-free syntheses for this compound.

Sustainable catalysis focuses on the use of abundant, non-toxic catalysts and recyclable catalytic systems. The use of iron catalysts, as discussed previously, is a prime example of sustainable catalysis. arabjchem.orgnih.gov Additionally, the development of homogeneous recyclable catalytic systems, such as a Ru(II)/PEG-400 system, for the synthesis of isoquinoline derivatives represents a significant advancement. rsc.orgacs.org This system allows for easy separation and reuse of the catalyst, minimizing waste and cost. rsc.org The reaction is performed in polyethylene (B3416737) glycol (PEG), an eco-friendly solvent. rsc.org

Photoredox and Electrochemical Synthesis of Isoquinoline Derivatives

Photoredox and electrochemical methods are powerful green chemistry tools that utilize light or electricity, respectively, to drive chemical reactions. These techniques often operate under mild conditions and can avoid the use of stoichiometric chemical oxidants or reductants.

Visible-light photoredox catalysis has been successfully applied to the synthesis of various isoquinoline derivatives. For instance, a relay photoredox catalysis strategy has been used to construct the indolo[2,1-a]isoquinoline framework. rsc.org Another method involves a visible-light photoredox-catalyzed cascade reaction to produce pyrrolo[2,1-a]isoquinoline-substituted phosphonates using molecular oxygen as a green oxidant. core.ac.uk Furthermore, an unprecedented visible-light photoredox-catalyzed iminyl radical formation by N–H cleavage with H₂ release has been developed for the synthesis of various isoquinolines. acs.org The combination of continuous flow technology with photochemistry has also been shown to be a key green process for the synthesis of indole[2,1-a]isoquinoline derivatives. nih.gov

Electrochemical synthesis provides another sustainable route to isoquinoline derivatives. For example, the electrosynthesis of isoquinoline derivatives has been reported using a ruthenium catalyst as a transition metal mediator. oup.com An oxidant- and catalyst-free electrochemical method has been developed for the deoxygenative C2 sulfonylation of quinoline (B57606) N-oxides. researchgate.net Additionally, a manganese-catalyzed electrochemical radical cascade cyclization has been used to synthesize benzo rsc.orgresearchgate.netimidazo[2,1-a]isoquinolin-6(5H)-one derivatives without the need for an external oxidant. acs.org

Table 3: Photoredox and Electrochemical Synthesis of Isoquinoline Derivatives
MethodCatalyst/MediatorSubstratesProduct TypeKey Features
Relay Photoredox CatalysisPhotoredox catalystNot specifiedIndolo[2,1-a]isoquinolineCascade reaction with double C(sp³)–H bond functionalization. rsc.org
Visible-Light Photoredox CatalysisOrganic photoredox catalyst[(3,4-dihydroisoquinolin-2(1H)-yl)methyl]phosphonates, olefins/alkynesPyrrolo[2,1-a]isoquinoline-substituted phosphonatesUses O₂ as a green oxidant. core.ac.uk
Visible-Light Photoredox CatalysisAcr⁺-Mes ClO₄⁻, Cobalt catalystNot specifiedIsoquinolinesIminyl radical formation with H₂ release. acs.org
Electrochemical Synthesis[Ru(OAc)₂(p-cymene)]Acetophenone derivatives, internal alkynes, NH₄OAcIsoquinoline derivativesRuthenium-catalyzed three-component annulation. oup.com
Electrochemical SynthesisNoneQuinoline N-oxidesSulfonylated quinolinesExogenous-oxidant- and catalyst-free. researchgate.net
Electrochemical SynthesisManganese catalystNot specifiedBenzo rsc.orgresearchgate.netimidazo[2,1-a]isoquinolin-6(5H)-one derivativesRadical cascade cyclization without external oxidant. acs.org

Cascade and Multicomponent Reactions Towards this compound Scaffolds

The construction of complex molecular architectures such as this compound through cascade or multicomponent reactions (MCRs) represents a highly efficient strategy in modern organic synthesis. These approaches combine multiple bond-forming events in a single operation, avoiding the isolation of intermediates and thereby saving time, resources, and reducing waste. While many MCRs lead to related scaffolds like isoquinolin-1(2H)-ones or isoindolinones, specific methods targeting the this compound framework have been developed. ecust.edu.cnnih.govacs.org

A notable example is the photochemical C-H hydroxyalkylation of N-heteroarenes. semanticscholar.org This method allows for the direct formation of this compound from isoquinoline in a one-pot procedure. The reaction proceeds by reacting the heteroarene with an acyl-dihydropyridine (acyl-DHP) reagent under photochemical conditions. semanticscholar.org

The general procedure involves irradiating a mixture of the heteroarene (e.g., isoquinoline), an acyl-DHP (such as diethyl 4-benzoyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate), and an acid (like trifluoroacetic acid) in a suitable solvent like acetonitrile. The reaction is typically conducted at ambient temperature using a specific wavelength light source (e.g., 460 nm LED). semanticscholar.org This process is advantageous due to its operational simplicity and use of mild conditions.

The reaction mechanism is proposed to initiate with the photochemical activation of the acyl-DHP, leading to the generation of a radical intermediate. This radical species is then trapped by the protonated N-heteroarene, leading to the C-H functionalization at the C1 position of the isoquinoline ring and subsequent formation of the final alcohol product. semanticscholar.org The scope of this photochemical method has been demonstrated with various heteroarenes and acyl-DHP derivatives, providing access to a range of substituted aryl(heteroaryl)methanols.

Heteroarene (2)Acyl-DHP (1)Product (3)Yield (%)
IsoquinolineDiethyl 4-benzoyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateThis compound82
2-MethylquinolineDiethyl 4-benzoyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate(2-Methylquinolin-4-yl)(phenyl)methanol85
Quinolin-4-ylmethanolDiethyl 4-benzoyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate(4-(Hydroxymethyl)quinolin-2-yl)(phenyl)methanol54

Table 1: Examples of Photochemical C-H Hydroxyalkylation of N-Heteroarenes. Data sourced from semanticscholar.org.

Regioselective Synthesis of Substituted Isoquinolinyl Alcohols

The regioselective synthesis of isoquinolinyl alcohols, particularly substitution at the C1 position, is crucial for developing derivatives with specific structural and functional properties, often sought in medicinal chemistry. rsc.orgacs.org A powerful and direct method to achieve this is through the regioselective metalation of the isoquinoline core, followed by trapping the resulting organometallic intermediate with an electrophile, such as an aldehyde. uni-muenchen.de

A highly effective protocol utilizes the Knochel-Hauser base, TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride-lithium chloride complex), for the C-1 magnesiation of substituted isoquinolines. This approach is notable for its excellent regioselectivity, targeting the most acidic proton at the C1 position, which is activated by the adjacent nitrogen atom. The reaction is typically performed in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures. uni-muenchen.de

Once the 1-magnesiated isoquinoline is formed, it can be reacted in situ with a variety of aromatic aldehydes. This sequence provides a modular and divergent route to a wide array of aryl(isoquinolin-1-yl)methanols. uni-muenchen.de The utility of this method is enhanced by its compatibility with various substituents on both the isoquinoline and benzaldehyde components, including methoxy (B1213986) and benzyloxy groups, which are common in natural product synthesis. uni-muenchen.de For instance, reacting a 6,7-dimethoxyisoquinoline (B95607) with a substituted benzaldehyde regioselectively yields the corresponding (6,7-dimethoxyisoquinolin-1-yl)(aryl)methanol.

The resulting carbinols are valuable intermediates themselves. They can be subjected to further transformations, such as oxidation to the corresponding 1-benzoylisoquinolines, providing another class of important compounds. uni-muenchen.dersc.orgrsc.org This two-step sequence from a substituted isoquinoline to a 1-benzoylisoquinoline, via the alcohol, underscores the strategic importance of regioselective C-1 functionalization. tu.ac.th

Isoquinoline DerivativeAldehydeProductYield (%)
6,7-Dimethoxyisoquinoline3,4-Dimethoxybenzaldehyde(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol81
6,7-Dimethoxyisoquinoline3,4,5-Trimethoxybenzaldehyde(6,7-Dimethoxyisoquinolin-1-yl)(3,4,5-trimethoxyphenyl)methanol83
7-Benzyloxy-6-methoxyisoquinoline3-Benzyloxy-4-methoxybenzaldehyde(7-(Benzyloxy)-6-methoxyisoquinolin-1-yl)(3-(benzyloxy)-4-methoxyphenyl)methanol75
8-Methoxyisoquinoline3,4-Dimethoxybenzaldehyde(8-Methoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol69

Table 2: Regioselective Synthesis of Substituted Isoquinolin-1-yl Alcohols via C-1 Magnesiation. Data sourced from uni-muenchen.de.

This metalation-alkylation strategy provides a reliable and flexible entry point to diversely substituted isoquinolin-1-yl carbinols, which are key building blocks for various benzylisoquinoline alkaloids and related structures. uni-muenchen.de

Chemical Transformations and Reactivity of Isoquinolin 1 Yl Phenyl Methanol

Reactions Involving the Alcohol Functional Group

The secondary alcohol group is a primary site of reactivity in isoquinolin-1-yl(phenyl)methanol. Its benzylic position, adjacent to both a phenyl group and the C1 position of the isoquinoline (B145761) ring, enhances the stability of potential carbocation intermediates, facilitating reactions involving the hydroxyl moiety.

Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group of this compound can be substituted by various nucleophiles. This transformation is typically facilitated by protonation of the hydroxyl group under acidic conditions, converting it into a good leaving group (water). The resulting benzylic carbocation is stabilized by resonance with both the phenyl ring and the isoquinoline system, making it susceptible to nucleophilic attack.

While direct substitution of a hydroxyl group can be challenging, activation is often employed. For instance, benzylic alcohols can be converted to better leaving groups, such as mesylates or tosylates, which are then readily displaced by nucleophiles. Nickel-catalyzed cross-coupling reactions have been developed for benzylic alcohol derivatives, allowing for the formation of new carbon-carbon bonds with high stereospecificity nih.gov. Furthermore, electrochemical methods have been explored for the direct substitution of a hydroxyl group by a carboxyl group at the benzylic position in the presence of carbon dioxide researchgate.netresearchgate.net. This suggests that the hydroxyl group in this compound could potentially be replaced by a variety of functional groups through carefully chosen synthetic methods that proceed via an SN1-type pathway, leveraging the stability of the intermediate carbocation acs.org.

Table 1: Representative Substitution Reactions of Benzylic Alcohols This table illustrates general strategies applicable to this compound.

Reaction TypeReagentsProduct TypeNotes
CarboxylationCO2, Electrochemical ReductionArylacetic AcidDirect replacement of -OH with -COOH researchgate.netresearchgate.net.
Mesylation/Substitution1. MsCl, Pyridine2. Nucleophile (e.g., Nu-)Substituted ProductTwo-step process via a stable mesylate intermediate acs.org.
Cross-CouplingOrganometallic Reagent (e.g., RMgX), Ni-catalystC-C Coupled ProductRequires derivatization of the alcohol; proceeds with stereospecificity nih.gov.

Esterification of the Alcohol Group

The alcohol functional group readily undergoes esterification with carboxylic acids in the presence of an acid catalyst, a classic transformation known as the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The reaction involves protonation of the carboxylic acid by a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

The mechanism proceeds through a tetrahedral intermediate, and the elimination of water drives the reaction toward the ester product. masterorganicchemistry.com Using an excess of the alcohol or removal of water as it is formed can shift the equilibrium to favor ester formation masterorganicchemistry.com. DFT calculations suggest that the reaction proceeds via a highly active acylium ion intermediate following the rate-limiting protonation step nih.gov. This method is broadly applicable and allows for the synthesis of a wide array of esters from this compound, modifying its physical and chemical properties.

Reactivity of the Isoquinoline Core in this compound

The isoquinoline nucleus itself is a key site of reactivity, though its behavior is nuanced. The pyridine (B92270) part of the ring system is electron-deficient due to the electronegative nitrogen atom, making it resistant to electrophilic attack but susceptible to nucleophilic attack. Conversely, the fused benzene (B151609) ring is more electron-rich and is the typical site for electrophilic aromatic substitution.

Aromatic Ring Functionalization

Electrophilic aromatic substitution on the isoquinoline core generally occurs on the benzene ring (carbocycle) rather than the pyridine ring. arsdcollege.ac.inquimicaorganica.orggcwgandhinagar.com The nitrogen atom deactivates the heterocyclic ring towards electrophiles. Substitution typically occurs at the C5 and C8 positions, as these lead to the most stable cationic intermediates (Wheland intermediates) where the aromaticity of the pyridine ring is not disrupted quimicaorganica.orgimperial.ac.uk.

For this compound, the large substituent at the C1 position may exert some steric influence on the regioselectivity of these reactions, potentially favoring the C5 position over the C8 position. Common electrophilic substitution reactions like nitration and sulfonation predominantly yield the 5-substituted product arsdcollege.ac.in.

Table 2: Regioselectivity of Electrophilic Substitution on Isoquinoline

PositionRelative ReactivityRationale
C5HighForms a stable cationic intermediate without disrupting pyridine aromaticity quimicaorganica.org.
C8ModerateAlso forms a stable intermediate, but can be sterically hindered quimicaorganica.orgimperial.ac.uk.
C4LowOccurs under specific conditions (e.g., bromination) arsdcollege.ac.in.
Pyridine RingVery LowDeactivated by the electron-withdrawing nitrogen atom arsdcollege.ac.ingcwgandhinagar.com.

C-H Activation and Functionalization Strategies Adjacent to the Isoquinoline Nitrogen

Modern synthetic methods have enabled the direct functionalization of C-H bonds, which is a powerful tool for modifying heterocyclic systems. In isoquinoline and its derivatives, transition-metal-catalyzed C-H activation is a prominent strategy. mdpi.com The nitrogen atom within the isoquinoline core can act as a directing group, facilitating the activation of adjacent C-H bonds.

Rhodium(III) and Palladium(II) are common catalysts for these transformations. mdpi.comrsc.orgnih.gov For instance, Rh(III)-catalyzed reactions can achieve C-H activation and annulation to build more complex fused systems rsc.orgacs.org. Similarly, Pd-catalyzed C-H activation of isoquinoline N-oxides has been shown to selectively functionalize the C2 position nih.gov. While the substituent at C1 in this compound would block functionalization at that site, this directing effect of the nitrogen atom could be exploited to functionalize the C8 position or potentially other sites on the benzene ring, depending on the specific catalytic system and directing group strategy employed organic-chemistry.org. These methods offer regioselective pathways to novel derivatives that are not accessible through classical electrophilic substitution.

Stereochemical Aspects of Transformations Involving this compound

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-isoquinolin-1-yl(phenyl)methanol. This chirality is a critical aspect of its chemistry, influencing both its synthesis and its subsequent reactions.

The asymmetric synthesis of chiral isoquinoline alkaloids and their derivatives is a well-established field, employing both diastereoselective and enantioselective catalytic methods nih.gov. Chiral catalysts, such as ruthenium, rhodium, or iridium complexes, are used for the asymmetric reduction of precursors to afford enantiopure tetrahydroisoquinolines, a related class of compounds mdpi.com. Similar strategies can be envisioned for the asymmetric synthesis of the parent alcohol, for example, through the enantioselective reduction of the corresponding ketone, 1-benzoylisoquinoline. Chiral Brønsted acids have also been shown to catalyze reactions involving isoquinoline derivatives with high enantioselectivity rsc.org.

When this compound is used as a chiral starting material, its stereocenter can direct the stereochemical outcome of subsequent reactions. For example, in a substitution reaction proceeding through an S_N1 mechanism, racemization would be expected. However, reactions that proceed with stereospecific mechanisms, such as certain nickel-catalyzed cross-couplings of benzylic alcohol derivatives, can occur with high fidelity, retaining the original stereochemistry nih.gov. The presence of nearby functional groups can also lead to high diastereoselectivity through anchimeric assistance, where a neighboring group participates in the reaction to control the stereochemical outcome on a single diastereomer acs.org.

Spectroscopic Characterization and Structural Elucidation of Isoquinolin 1 Yl Phenyl Methanol

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a pure substance. For organic compounds, this typically involves combustion analysis, a process that ascertains the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). This data is crucial for validating the empirical formula of a newly synthesized compound, which represents the simplest whole-number ratio of atoms present.

The validation process involves comparing the experimentally determined mass percentages ("found" values) with the theoretically calculated percentages derived from the proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's proposed atomic constitution and purity.

For isoquinolin-1-yl(phenyl)methanol, the proposed molecular formula is C₁₆H₁₃NO. The theoretical elemental composition is calculated from its molecular weight.

Detailed Research Findings

The empirical formula of a compound is established by confirming the mass percentages of its constituent elements. The molecular formula, C₁₆H₁₃NO, for this compound leads to a calculated molecular weight of approximately 235.29 g/mol . Based on this, the theoretical percentages of Carbon, Hydrogen, and Nitrogen can be determined.

In a typical experimental procedure, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are collected and measured. The masses of these products are then used to calculate the original mass percentages of C, H, and N in the sample.

While the theoretical values for this compound can be precisely calculated, a comprehensive search of scientific literature did not yield specific experimental ("found") values for this particular compound. However, the standard for validation requires that experimentally determined values align closely with the theoretical calculations presented in the table below.

Table 1: Theoretical Elemental Composition of this compound

The following table outlines the calculated elemental percentages for this compound based on its molecular formula, C₁₆H₁₃NO.

ElementSymbolAtomic MassMoles in FormulaTotal MassPercentage (%)
CarbonC12.0116192.1681.67
HydrogenH1.0081313.1045.57
NitrogenN14.01114.015.95
OxygenO16.00116.006.80
Total 235.274 100.00

Theoretical and Computational Studies of Isoquinolin 1 Yl Phenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a variety of molecular properties, including stability, reactivity, and spectroscopic characteristics. nih.govscispace.com For isoquinolin-1-yl(phenyl)methanol and related structures, DFT calculations, often using functionals like B3LYP, M06-2X, or PBE50 with basis sets such as 6-31+G(d) or def2-SVP, are employed to optimize molecular geometries and predict electronic properties. semanticscholar.orgnih.govacs.orgmdpi.com

These calculations provide insights into the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. This information is critical for predicting the molecule's reactivity, as it indicates likely sites for nucleophilic or electrophilic attack. scirp.orgresearchgate.net For instance, the electronic structure of this compound, as determined by DFT, helps in understanding its role in chemical reactions and its potential as a precursor in organic synthesis. semanticscholar.orgnih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are fundamental in predicting the chemical reactivity and kinetic stability of the molecule. scirp.org The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap generally implies higher reactivity.

Table 1: Representative DFT Functionals and Basis Sets in Molecular Modeling

FunctionalBasis SetTypical Application
B3LYP6-311G(d,p)Geometry optimization and electronic properties. acs.org
M06-2X6-31+G(d)Systems with non-covalent interactions. semanticscholar.org
PBE0def2-SVPGeneral purpose, good balance of accuracy and cost.
CAM-B3LYP6-311G(d,p)Long-range corrected functional, good for charge transfer. acs.org

Quantum Chemical Calculations for Reaction Mechanisms and Intermediates

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transition states and reaction intermediates. chemrxiv.org For reactions involving this compound, these calculations can map out the entire reaction pathway, providing a step-by-step understanding of how reactants are converted into products. researchgate.net

By modeling the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This path includes transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima. The calculated energy barriers associated with the transition states allow for the prediction of reaction rates and the determination of the most favorable reaction mechanism. chemrxiv.org

For example, in the synthesis of derivatives of this compound, quantum chemical calculations can help to understand the role of catalysts, the effect of solvents, and the stereochemical outcome of the reaction. These theoretical insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

In Silico Modeling for Conformational Analysis and Molecular Interactions

In silico modeling, which encompasses a range of computational techniques, is used to study the three-dimensional structure and flexibility of molecules. researchgate.net For this compound, conformational analysis is crucial as the relative orientation of the isoquinoline (B145761) and phenyl rings can significantly influence its properties and biological activity. nih.govpsu.edu

Molecular mechanics and molecular dynamics simulations are common in silico tools used for conformational analysis. nih.govpsu.eduacs.org These methods can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. For instance, studies on similar 1-phenyl-1,2,3,4-tetrahydroisoquinolines have shown that the heterocyclic ring often prefers a half-chair conformation with the phenyl group in a pseudo-equatorial position. nih.govpsu.edu

Furthermore, in silico modeling is used to study the interactions between this compound and other molecules, such as biological macromolecules or solvent molecules. acs.orgnih.gov Techniques like molecular docking can predict how the molecule might bind to a protein's active site, providing insights into its potential as a drug candidate. acs.org These models can identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Applications of Hirshfeld Surface Analysis in Crystal Structure Studies

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystal structures. scirp.orgbiointerfaceresearch.comfrontiersin.org By partitioning the crystal space into regions associated with each molecule, the Hirshfeld surface provides a graphical representation of how molecules interact with their neighbors. frontiersin.org

For this compound, Hirshfeld surface analysis can reveal the nature and extent of various intermolecular contacts, such as hydrogen bonds, π-π stacking, and C-H···π interactions, which govern the crystal packing. acs.orgnih.gov The analysis generates a two-dimensional "fingerprint" plot that summarizes the intermolecular interactions, with different types of interactions appearing as distinct patterns. frontiersin.orgnih.gov

This technique is particularly useful for understanding the forces that stabilize the crystal lattice. For example, red spots on the Hirshfeld surface mapped with the dnorm property indicate close contacts, often corresponding to hydrogen bonds. biointerfaceresearch.comfrontiersin.org By quantifying the contribution of different interactions to the total surface area, one can assess their relative importance in the crystal packing. nih.gov This information is valuable for crystal engineering and for understanding the relationship between crystal structure and physical properties.

Applications of Isoquinoline Based Compounds in Chemical Science

Role of Isoquinoline (B145761) Derivatives in Catalysis

The isoquinoline framework is a privileged scaffold in catalysis, primarily due to the coordinating ability of the nitrogen atom and the rigid, planar structure of the fused rings. This allows for the formation of stable and stereochemically well-defined complexes with various metals, which are pivotal for catalytic activity.

As Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netprometheanparticles.co.uk The properties of MOFs, including their pore size, shape, and chemical environment, can be tuned by carefully selecting these building blocks. prometheanparticles.co.uk Isoquinoline and its derivatives are valuable as N-donor ligands in the synthesis of MOFs. smolecule.com The nitrogen atom in the isoquinoline ring can coordinate with metal centers, contributing to the formation of robust and functional frameworks. smolecule.com

For instance, a two-dimensional MOF with the formula {[Zn2(μ2-BDC)2(iQ)2]}∞ has been synthesized using isoquinoline (iQ) as an auxiliary N-donor ligand along with 1,4-benzenedicarboxylic acid (H2BDC). acs.org In this structure, the isoquinoline ligand directly attaches to the dinuclear paddle-wheel zinc core. acs.org Similarly, three-dimensional copper-benzoquinoid MOFs have been reported where isoquinoline (iq) is incorporated into the structure, resulting in materials with mixed-valence copper centers and semiconducting behavior. nih.gov

While specific studies detailing the use of isoquinolin-1-yl(phenyl)methanol as a ligand in MOFs are not prevalent, its structure suggests potential. The isoquinoline nitrogen provides a coordination site, and the hydroxyl group could engage in hydrogen bonding within the framework or be used for post-synthetic modification, adding further functionality. The bulky phenyl group would also influence the resulting pore structure of the MOF.

As Catalysts in Organic Reactions

The true strength of isoquinoline derivatives in catalysis is showcased in the field of asymmetric synthesis, where chiral ligands are used to produce enantiomerically pure compounds. thieme-connect.comacs.org The fusion of a chiral element to the isoquinoline scaffold creates powerful ligands that can induce high levels of stereoselectivity in metal-catalyzed reactions.

A prominent example is 1-(2'-Diphenylphosphino-1'-naphthyl)isoquinoline (QUINAP), an atropisomeric P,N-ligand. acs.org The combination of the nitrogen-donating isoquinoline and the phosphorus-donating phosphine (B1218219) group in a rigid, chiral arrangement makes it highly effective in various catalytic asymmetric reactions, including hydroboration, allylic alkylation, and the Diels-Alder reaction. acs.org

Similarly, novel iron complexes incorporating bis-8-aryl-isoquinoline bis-alkylamine ligands have been developed for asymmetric oxidation reactions. These catalysts have demonstrated high enantioselectivity in the epoxidation of conjugated alkenes using hydrogen peroxide as the oxidant. nih.gov The modular synthesis of these ligands allows for fine-tuning of the steric and electronic properties around the iron center, which is crucial for optimizing catalytic performance. nih.gov

Enzymes are also employed to catalyze reactions involving isoquinoline structures. Berberine bridge enzyme (BBE), for example, performs an aerobic oxidative C–C bond formation, converting (S)-reticuline into (S)-scoulerine, a key step in the biosynthesis of various benzylisoquinoline alkaloids. acs.org This biocatalytic approach provides an efficient route to enantiomerically pure berbine (B1217896) alkaloids. acs.org

Table 1: Examples of Isoquinoline-Based Ligands in Asymmetric Catalysis
Ligand/Catalyst SystemReaction TypeKey FeaturesAchieved SelectivityReference
Ru-QUINAP complexDiels-Alder ReactionAtropisomeric P,N-ligand91% de, 99% e.e. acs.org
FeII(3,5-di-CF3iQ2dp)Olefin EpoxidationTetradentate bis-isoquinoline ligandHigh enantioselectivity nih.gov
Berberine Bridge Enzyme (BBE)Intramolecular Oxidative C-C CouplingEnantioselective biocatalystExcellent enantioselectivity (E > 200) acs.org

Development of Isoquinoline-Containing Materials

The unique electronic and structural properties of the isoquinoline ring system make it a valuable component in the design of advanced functional materials. smolecule.com These materials find applications in electronics and sensor technology due to their conductivity, optical characteristics, and ability to interact with specific analytes.

Conductive and Optical Materials

Isoquinoline derivatives are integral to the development of materials with interesting optical and electronic properties, particularly luminescent compounds. nih.gov The extended π-system of the isoquinoline ring can absorb and emit light, and this property can be modulated by attaching different functional groups.

For example, cyclometalated iridium(III) complexes containing 1-phenylisoquinoline (B189431) ligands have been synthesized and characterized. iucr.orgnih.goviucr.org These complexes exhibit luminescence, and their properties have been harnessed for applications such as carbon dioxide sensing. iucr.org The interaction between the iridium center and the π-system of the 1-phenylisoquinoline ligand is crucial for the observed photophysical properties. nih.goviucr.org

Furthermore, indoloisoquinoline derivatives have been investigated as luminescent materials. nih.gov By incorporating electron-donating and electron-withdrawing groups into the molecular structure, the absorption and emission wavelengths can be tuned, with some compounds showing emission in the near-infrared (NIR) range. nih.gov This tunability is essential for designing materials for specific optical applications like organic light-emitting diodes (OLEDs) or fluorescent probes. While direct studies on the conductive properties of this compound are scarce, the semiconducting behavior observed in copper-isoquinoline MOFs suggests that incorporating the isoquinoline moiety into extended solid-state structures is a viable strategy for creating conductive materials. nih.gov

Table 2: Optical Properties of Selected Isoquinoline-Containing Materials
Compound/MaterialStructural ClassKey PropertyPotential ApplicationReference
[Ir(1-phenylisoquinoline)2(ancillary ligand)]+Iridium(III) ComplexLuminescenceCO2 Sensing iucr.org
Indolo[3,2-c]isoquinoline derivativesFused HeterocycleTunable fluorescence (visible to NIR)Optical devices, probes nih.gov
{[Zn22-BDC)2(iQ)2]}Metal-Organic FrameworkBlue photoluminescenceSensing of xylenes acs.org

Sensors

The ability of the isoquinoline nitrogen to coordinate with metal ions and the inherent fluorescence of the ring system make isoquinoline derivatives excellent candidates for chemical sensors. These sensors often operate by detecting a change in fluorescence upon binding to a target analyte.

A family of fluorescent zinc sensors has been developed based on isoquinoline-derivatized tris(2-pyridylmethyl)amine (B178826) (TPA) and N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) structures. The introduction of the isoquinoline ring into the ligand structure leads to an enhanced fluorescence intensity and a red shift in the emission wavelength upon binding to Zn²⁺ ions. These sensors exhibit high binding affinity and good selectivity for zinc ions over other competing metal ions like Cd²⁺.

For instance, N,N,N',N'-tetrakis(1-isoquinolylmethyl)ethylenediamine (1-isoTQEN) shows a significant increase in fluorescence upon complexation with zinc. This "turn-on" fluorescence response is a desirable feature for a chemical sensor. The design of these ligands demonstrates how the fundamental properties of the isoquinoline moiety can be exploited to create sensitive and selective analytical tools.

Future Perspectives and Research Challenges in the Chemistry of Isoquinolin 1 Yl Phenyl Methanol

Development of More Sustainable and Efficient Synthetic Methods

The imperative for green chemistry is a major driving force in modern organic synthesis, and the production of isoquinoline (B145761) derivatives is no exception. ajgreenchem.comajgreenchem.com Future research will undoubtedly prioritize the development of synthetic protocols that are not only high-yielding but also environmentally benign.

A significant trend is the move away from traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions, which often necessitate harsh conditions and generate considerable waste. niscpr.res.inresearchgate.net Instead, the focus is shifting towards catalyst-driven processes that offer higher atom economy and milder reaction conditions. The use of 3d-transition metals, such as cobalt, manganese, and iron, is gaining traction as a more sustainable alternative to precious metal catalysts. bohrium.com These earth-abundant metals are less toxic and more cost-effective, aligning with the principles of green chemistry. bohrium.com

Furthermore, the exploration of biodegradable solvents, such as polyethylene (B3416737) glycol (PEG-400), presents a promising avenue for reducing the environmental impact of isoquinoline synthesis. ajgreenchem.comajgreenchem.comniscpr.res.in The development of recyclable catalytic systems, where the catalyst can be easily recovered and reused, is another key area of investigation that will contribute to more sustainable and economical processes. ajgreenchem.comajgreenchem.comniscpr.res.in Researchers are also exploring catalyst-free methods, such as those utilizing ultrasound irradiation in water, which offer a clean and efficient route to certain isoquinoline derivatives. nih.gov

Table 1: Comparison of Traditional vs. Emerging Synthetic Methods for Isoquinolines

FeatureTraditional Methods (e.g., Bischler-Napieralski)Emerging Sustainable Methods
Catalysts Often stoichiometric strong acidsCatalytic amounts of transition metals (including earth-abundant metals)
Solvents Often harsh and non-biodegradableBiodegradable solvents (e.g., PEG-400), water
Reaction Conditions Often drastic temperatures and pressuresMilder, often room temperature conditions
Atom Economy Lower, with significant byproduct formationHigher, with less waste generation
Sustainability LowerHigher, with potential for catalyst recycling

Exploration of Novel Reaction Mechanisms and Catalytic Systems

The discovery of novel reaction mechanisms is fundamental to expanding the synthetic toolkit for isoquinolin-1-yl(phenyl)methanol and its analogues. A key area of focus is the C-H bond activation/functionalization strategy. niscpr.res.inacs.org This approach avoids the need for pre-functionalized starting materials, leading to more concise and efficient synthetic routes. niscpr.res.in

Researchers are actively investigating various catalytic systems to achieve these transformations. For instance, cobalt(III)-catalyzed C-H/N-H bond functionalization has been successfully employed for the synthesis of 1-aminoisoquinolines from aryl amidines and diazo compounds under mild, oxidant-free conditions. acs.org Similarly, ruthenium(II)-catalyzed C-H/N-N bond activation has been utilized to synthesize 1-phenyl isoquinoline derivatives. ajgreenchem.comajgreenchem.comniscpr.res.in

The development of dual catalytic systems, combining different types of catalysts to achieve unique transformations, is another exciting frontier. researchgate.net For example, a combination of a cobalt catalyst and a photoredox catalyst has been used to synthesize isoquinolinones. researchgate.net Understanding the intricate mechanisms of these catalytic cycles, including the role of directing groups and the formation of metallacycle intermediates, is crucial for optimizing existing methods and designing new, more efficient catalysts. acs.org The exploration of catalyst-free reactions, such as those promoted by specific reagents at ambient temperature, also offers a promising avenue for environmentally benign synthesis. rsc.org

Integration of Artificial Intelligence and Machine Learning in Reaction Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical synthesis, including the optimization of reactions for producing this compound derivatives. These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict optimal reaction conditions, significantly accelerating the research and development process. nih.govresearchgate.net

Deep reinforcement learning (DRO) algorithms, for example, have demonstrated superior performance in optimizing chemical reactions by learning from experimental outcomes. acs.org This approach can lead to higher yields in shorter timeframes compared to traditional optimization methods. acs.org AI can be employed to explore vast reaction parameter spaces, including solvent, temperature, and reaction time, to pinpoint the ideal conditions for a specific transformation. numberanalytics.com

Furthermore, AI and ML can aid in the discovery of novel reaction pathways and the design of new catalysts. nih.gov By modeling reaction mechanisms and predicting the properties of potential catalysts, these technologies can guide experimental efforts towards the most promising avenues. The ability of AI to rapidly screen virtual libraries of compounds and predict their reactivity can significantly reduce the time and resources required for synthetic route development. researchgate.net

Advancements in Flow Chemistry for Isoquinoline Synthesis

Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the synthesis of heterocyclic compounds, including isoquinolines. numberanalytics.comnumberanalytics.comnih.gov This technique offers numerous advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety when handling hazardous reagents, reduced reaction times, and greater scalability. numberanalytics.comchim.itnih.gov

The application of flow chemistry has been successfully demonstrated for the synthesis of various isoquinoline derivatives. thieme-connect.comrsc.org For instance, a three-component cascade reaction to produce 2-(trifluoromethyl)-2H- smolecule.comrsc.orgoxazino[2,3-a]isoquinolines was optimized using a continuous-flow microreactor, resulting in high yields and the elimination of byproducts. thieme-connect.com Flow chemistry is particularly well-suited for photochemical reactions, where the precise control of light exposure is crucial. nih.govacs.orgthieme-connect.com The combination of continuous flow and photochemistry has enabled the synthesis of trifluoromethylated indole[2,1-a]isoquinoline derivatives in high yield, a transformation that was unsuccessful in batch processing. nih.govacs.org

Future research in this area will likely focus on developing multi-step continuous flow systems that allow for the telescoping of reactions, where intermediates are not isolated, leading to more efficient and streamlined synthetic processes. uc.pt The integration of in-line analysis techniques, such as NMR and FT-IR spectroscopy, into flow systems will enable real-time monitoring and optimization of reactions. nih.gov

Expanding the Scope of Chemical Transformations for this compound

Beyond the synthesis of the core isoquinoline structure, a significant area of future research lies in expanding the repertoire of chemical transformations that can be performed on this compound and its derivatives. This will enable the creation of a wider diversity of molecules with potentially novel biological activities and material properties. chemicalbook.comresearchgate.net

The functional groups present in this compound, namely the alcohol and the isoquinoline nitrogen, provide reactive handles for various transformations. smolecule.com The alcohol can undergo oxidation to form the corresponding ketone or esterification with carboxylic acids. smolecule.com The nitrogen atom can participate in nucleophilic substitution reactions. smolecule.com

A key challenge and opportunity is the dearomative functionalization of the isoquinoline ring system. d-nb.infonih.gov This approach allows for the introduction of substituents at positions that are not accessible through traditional electrophilic or nucleophilic aromatic substitution, leading to novel three-dimensional structures. nih.gov Mild protocols for the reductive functionalization of isoquinolinium salts have been developed, allowing for the incorporation of a wide range of electrophiles. nih.gov

Furthermore, the development of modular, one-pot procedures that combine multiple reaction steps to build complex isoquinoline derivatives from simple starting materials is a highly desirable goal. nih.gov Such methods, which might involve catalytic enolate arylation followed by in situ trapping with an electrophile and aromatization, offer significant advantages in terms of efficiency and step economy. nih.gov

Q & A

Basic Research Questions

What are the optimal synthetic routes for Isoquinolin-1-yl(phenyl)methanol, and how can reaction conditions be tailored to improve yield?

This compound can be synthesized via multi-step reactions, often involving nucleophilic substitution or condensation. For example, a trifluoroethanol derivative was prepared by reacting isoquinoline derivatives with phenylmagnesium bromide under anhydrous conditions, followed by purification via column chromatography . Key optimizations include:

  • Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity.
  • Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions .

Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.5 ppm) and hydroxyl groups (δ 2.5–5.0 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns in the isoquinoline and phenyl moieties .
  • IR spectroscopy : Stretching vibrations for –OH (3200–3600 cm⁻¹) and C–N (1250–1350 cm⁻¹) confirm functional groups .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) using CCDC data .

What safety protocols are critical when handling this compound in lab settings?

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Personal protective equipment (PPE) : Gloves (nitrile) and lab coats prevent dermal exposure.
  • Waste disposal : Collect organic waste separately to prevent environmental contamination .

Advanced Research Questions

How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Cross-validation : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetics (e.g., Arrhenius plots) .
  • Isotopic labeling : Use deuterated analogs to trace mechanistic steps (e.g., hydrogen transfer in oxidation) .
  • Advanced spectroscopy : Time-resolved IR or Raman monitors transient intermediates during reactions .

What methodologies are recommended for evaluating the pharmacological potential of this compound as a receptor ligand?

  • In vitro assays : Screen for binding affinity to opioid receptors (e.g., µ-opioid) using radioligand displacement assays .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., fluorination at C-2) to assess impact on receptor selectivity .
  • Molecular docking : Simulate interactions with receptor active sites (e.g., hydrophobic pockets in MOR) using software like AutoDock .

How can chiral resolution techniques separate enantiomers of this compound?

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases .
  • Kinetic resolution : Enzymatic catalysis (e.g., lipases) selectively modifies one enantiomer .
  • Crystallization-induced diastereomerism : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

What computational tools are suitable for predicting the physicochemical properties of this compound?

  • Quantum chemistry software : Gaussian or ORCA calculates dipole moments, polarizability, and logP values .
  • Molecular dynamics (MD) : Simulate solvation behavior in aqueous/organic mixtures using GROMACS .
  • QSAR models : Train algorithms (e.g., Random Forest) on datasets of similar alcohols to predict toxicity or solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.